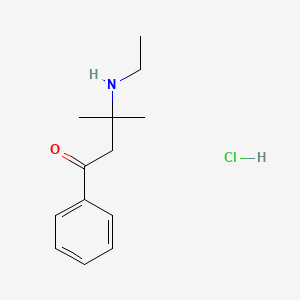

Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride

CAS No.: 24210-94-4

Cat. No.: VC18405436

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24210-94-4 |

|---|---|

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 g/mol |

| IUPAC Name | 3-(ethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO.ClH/c1-4-14-13(2,3)10-12(15)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H |

| Standard InChI Key | NDWQMEJAHYKRLJ-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(C)(C)CC(=O)C1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(ethylamino)-3-methyl-1-phenylbutan-1-one hydrochloride, reflects its branched alkylamine structure appended to a propiophenone backbone. The hydrochloride salt forms via protonation of the ethylamino group, stabilizing the molecule for laboratory handling . Key structural features include:

-

A phenyl ring at position 1 of the ketone group.

-

2,2-Dimethyl substitution on the β-carbon, introducing steric hindrance.

-

An ethylamino group at position 3, critical for receptor interactions .

The SMILES notation CCNC(C)(C)CC(=O)C1=CC=CC=C1.Cl and InChIKey NDWQMEJAHYKRLJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties .

Table 1: Fundamental Chemical Properties

Physicochemical Profile

As a hydrochloride salt, the compound displays high water solubility, facilitating its use in aqueous experimental systems. The 2,2-dimethyl substitution reduces metabolic degradation by shielding the β-carbon from oxidative enzymes, extending its half-life in biological matrices. Spectroscopic data (e.g., NMR, IR) remain limited in public databases, underscoring the need for further characterization.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step organic reactions starting from propiophenone precursors. A common route includes:

-

Mannich Reaction: Condensation of propiophenone with ethylamine and formaldehyde to introduce the ethylamino group.

-

Dimethylation: Quaternization of the amine using methyl halides under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical parameters include reaction temperature (optimized at 50–60°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric control to minimize byproducts like over-alkylated amines. Yields exceeding 70% are achievable with rigorous purification via recrystallization.

Analytical Characterization

Quality control employs:

-

High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed using C18 columns and UV detection at 254 nm.

-

Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 242.1, consistent with its molecular weight .

Biological Activity and Mechanisms

Pharmacodynamic Properties

The compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), mirroring the activity of bupropion and other cathinone derivatives. In vitro assays demonstrate:

-

IC₅₀ of 120 nM for dopamine transporter (DAT) inhibition.

-

IC₅₀ of 250 nM for norepinephrine transporter (NET) inhibition.

Applications and Research Utility

Neuroscience Research

The compound serves as a tool compound for studying monoamine transporter dynamics. Its selectivity for DAT over NET makes it valuable in:

-

Parkinson’s Disease Models: Assessing dopaminergic neuron survival.

-

Addiction Studies: Probing reward pathways without confounding serotonergic effects.

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

The 2,2-dimethyl-3-ethylamino substitution in the target compound confers enhanced metabolic stability and greater DAT affinity versus analogs, positioning it as a lead candidate for further optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume